

# Healon® as a Sustained Drug Delivery Vehicle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Healon**®, a sterile, nonpyrogenic, viscoelastic preparation of sodium hyaluronate, is widely utilized in ophthalmic surgery to maintain the anterior chamber depth and protect intraocular tissues. Beyond its surgical applications, the unique physicochemical properties of sodium hyaluronate, the active component of **Healon**®, make it an excellent candidate for use as a drug delivery vehicle for sustained release.[1][2] Its high viscosity, biocompatibility, and mucoadhesive properties can prolong the contact time of therapeutic agents with ocular tissues, offering a promising platform for the localized and extended delivery of various drugs. [3][4]

These application notes provide a comprehensive overview of the use of **Healon**® as a drug delivery vehicle, with a focus on the sustained release of corticosteroids. This document includes quantitative data on drug release kinetics, detailed experimental protocols for formulation and evaluation, and visual representations of relevant biological pathways and experimental workflows.

## **Data Presentation**

The following tables summarize the in vitro release kinetics of dexamethasone from commercially available sodium hyaluronate gels (**Healon**® and **Healon**® 5). The data is



derived from a study by Spitzer et al. evaluating these formulations as a slow-release system for ophthalmic surgery.[5][6]

Table 1: In Vitro Release of Dexamethasone from Healon® and Healon® 5[5][6]

| Time Point | Cumulative Release (%) |
|------------|------------------------|
| 6 hours    | 50%                    |
| 48 hours   | Steady State Achieved  |

Table 2: Characteristics of Dexamethasone Release from **Healon**® Formulations[5][6]

| Parameter                    | Observation                                                                                                                     |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Release Mechanism            | Primarily diffusion-controlled                                                                                                  |
| Effect of Drug Concentration | No significant kinetic differences were observed between higher (20 mg/ml) and lower (4 mg/ml) concentrations of dexamethasone. |
| Formulation Comparison       | The release kinetics from Healon® (1% sodium hyaluronate) and Healon® 5 (2.3% sodium hyaluronate) were identical.               |
| Duration of Release          | Extended release of dexamethasone was observed for up to 2 days.                                                                |

# **Experimental Protocols**Preparation of Dexamethasone-Loaded Healon®

This protocol describes the preparation of a sterile formulation of dexamethasone within a **Healon**® vehicle.

## Materials:

 Healon® (1% sodium hyaluronate) or Healon® 5 (2.3% sodium hyaluronate) pre-filled syringes



- Dexamethasone sodium phosphate powder, sterile
- Sterile Luer-Lok syringes (various sizes)
- Sterile Luer-Lok connector
- Sterile weighing paper or boat
- Calibrated analytical balance
- Laminar flow hood or sterile compounding area

### Procedure:

- Perform all procedures under strict aseptic conditions in a laminar flow hood.
- Calculate the required amount of dexamethasone sodium phosphate to achieve the desired final concentration (e.g., 4 mg/mL to 20 mg/mL).[5]
- Accurately weigh the sterile dexamethasone sodium phosphate powder using a calibrated analytical balance and sterile weighing paper.
- Remove the cap from the pre-filled **Healon**® syringe.
- Carefully transfer the weighed dexamethasone powder into the opening of the Healon® syringe.
- Attach a sterile Luer-Lok connector to the Healon® syringe.
- Attach a second sterile, empty Luer-Lok syringe to the other end of the connector.
- To ensure homogenous mixing, pass the **Healon**® and dexamethasone mixture back and forth between the two syringes for a minimum of 50 cycles.
- Visually inspect the mixture for homogeneity. No clumps or undissolved particles should be visible.
- Once mixed, consolidate the entire volume into one syringe.



- Remove the empty syringe and the connector.
- Cap the drug-loaded **Healon**® syringe until use.

## In Vitro Drug Release Testing

This protocol outlines a method for evaluating the in vitro release kinetics of a drug from the **Healon**® vehicle using a dialysis membrane method.

### Materials:

- Drug-loaded Healon® formulation
- Dialysis membrane tubing (e.g., cellulose membrane with an appropriate molecular weight cut-off)
- Release medium: Balanced Salt Solution (BSS) or Phosphate Buffered Saline (PBS), pH 7.4
- Constant temperature water bath or incubator (37°C)
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification
- · Sterile containers for release medium
- Magnetic stirrer and stir bars (optional)

## Procedure:

- Prepare the dialysis membrane tubing according to the manufacturer's instructions (e.g., soaking in distilled water).
- Accurately weigh a specific amount of the drug-loaded Healon® formulation and place it inside a sealed dialysis bag.
- Place the dialysis bag into a known volume of pre-warmed release medium (e.g., 50 mL of BSS or PBS) in a sterile container.



- Place the container in a constant temperature water bath at 37°C. Gentle agitation may be applied using a magnetic stirrer.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
- Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
- Plot the cumulative percentage of drug released versus time to obtain the release profile.

## Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of the drug-loaded **Healon**® formulation on relevant ocular cell lines (e.g., human retinal pigment epithelium (ARPE-19) or human Tenon's fibroblasts (HTF)).

### Materials:

- ARPE-19 or HTF cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-deficient cell culture medium
- Drug-loaded Healon® and placebo Healon® formulations
- 96-well cell culture plates, sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., acidified isopropanol or DMSO)
- Multi-well plate reader (spectrophotometer)
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10<sup>4</sup> cells/well) in complete culture medium and incubate for 24 hours to allow for cell attachment.
- After 24 hours, replace the complete medium with serum-deficient medium and incubate for another 24 hours to induce a static cell state.
- Prepare serial dilutions of the drug-loaded **Healon**® and placebo **Healon**® in serum-deficient medium.
- Remove the medium from the cells and add 100  $\mu L$  of the prepared dilutions to the respective wells. Include untreated cells as a control.
- Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a CO2 incubator.
- Following incubation, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the incubation with MTT, add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
- Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.
- Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

## **Cell Proliferation Assay (BrdU Incorporation Assay)**



This protocol details the use of a BrdU incorporation assay to evaluate the antiproliferative effect of the drug-loaded **Healon**® formulation.

### Materials:

- ARPE-19 or HTF cells
- Complete cell culture medium
- Drug-loaded **Healon**® and placebo **Healon**® formulations
- BrdU (5-bromo-2'-deoxyuridine) labeling reagent
- Fixing/denaturing solution
- Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
- Detection substrate
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- 96-well cell culture plates, sterile
- Multi-well plate reader (spectrophotometer or fluorometer)
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

- Seed the cells in a 96-well plate as described in the MTT assay protocol.
- Treat the cells with serial dilutions of the drug-loaded Healon® and placebo Healon® formulations and incubate for the desired period.
- Towards the end of the treatment period, add BrdU labeling reagent to each well and incubate for a further 2-4 hours to allow for incorporation into newly synthesized DNA.
- Remove the culture medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.



- Wash the wells with wash buffer.
- Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
- Wash the wells to remove any unbound antibody.
- Add the detection substrate and incubate until a color change or fluorescent signal develops.
- Measure the absorbance or fluorescence using a multi-well plate reader.
- Determine the level of BrdU incorporation as an indicator of cell proliferation for each treatment group.

# Visualizations Glucocorticoid Signaling Pathway

The following diagram illustrates the signaling pathway of glucocorticoids, such as dexamethasone, which is relevant when this class of drugs is delivered using **Healon**®.



Click to download full resolution via product page

Caption: Glucocorticoid signaling pathway.

# Experimental Workflow for Evaluating Healon® as a Drug Delivery Vehicle

The diagram below outlines a typical experimental workflow for the comprehensive evaluation of **Healon**® as a sustained drug delivery vehicle.





Click to download full resolution via product page

Caption: Experimental workflow for **Healon**® drug delivery evaluation.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Hyaluronic Acid: A Review of the Drug Delivery Capabilities of This Naturally Occurring Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Hyaluronic acid: a unique topical vehicle for the localized delivery of drugs to the skin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of hyaluronic acid as carriers in drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Sodium hyaluronate gels as a drug-release system for corticosteroids: release kinetics and antiproliferative potential for glaucoma surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Healon® as a Sustained Drug Delivery Vehicle: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117162#healon-as-a-drug-delivery-vehicle-for-sustained-release]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com